molecular formula C6H2F7N3O2S B2662367 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 113307-06-5

6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2662367
CAS No.: 113307-06-5
M. Wt: 313.15
InChI Key: RBADAMDLJQEDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the class of 1,2,4-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, which includes a perfluoropropyl group, imparts distinct chemical and physical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with a perfluoropropylthiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane. The reaction proceeds with high yields when an excess of the corresponding thiol is used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the perfluoropropyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The triazine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The perfluoropropyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it suitable for applications where other similar compounds may not be effective.

Properties

IUPAC Name

6-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F7N3O2S/c7-4(8,5(9,10)11)6(12,13)19-2-1(17)14-3(18)16-15-2/h(H2,14,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBADAMDLJQEDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348404
Record name 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113307-06-5
Record name 6-((Perfluoropropyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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